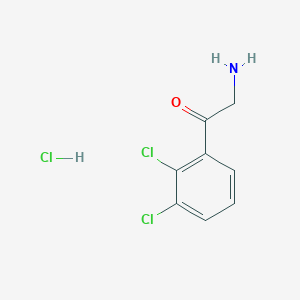

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride

Overview

Description

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride (abbreviated as E-2-A-1-2,3-DC-HCl) is a synthetic compound with a wide range of applications in the fields of biochemistry and pharmacology. It is a colorless, crystalline solid that is soluble in water and ethanol and has a melting point of 169-170°C. This compound has been studied extensively in recent years due to its potential therapeutic applications.

Scientific Research Applications

Environmental Toxicology and Endocrine Disruption

Chlorophenols, including compounds similar to "Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride," have been identified as endocrine disruptors affecting both humans and wildlife. Research highlights the environmental persistence and bioaccumulation potential of chlorophenols and their derivatives, leading to significant ecological and health impacts. For example, DDT and DDE, closely related organochlorines, disrupt reproductive and immune systems through estrogen-disrupting actions, impacting mitochondrial function and the apoptosis pathway (Burgos-Aceves et al., 2021).

Pollution and Environmental Impact Assessment

Studies on chlorophenols also shed light on the environmental impact of chlorinated compounds, assessing their persistence, toxic effects, and the capacity for bioaccumulation. The aquatic environment contamination by chlorophenols, for example, exerts moderate to considerable toxic effects on mammalian and aquatic life, underlining the importance of monitoring and mitigating these pollutants (Krijgsheld & Gen, 1986).

Bioremediation and Degradation

The potential for microbial degradation of chlorophenol compounds represents a crucial area of research for environmental clean-up and pollution control. Studies focus on the role of microorganisms in degrading chlorophenols like 2,4-D, highlighting the importance of bioremediation processes in managing pesticide pollution and safeguarding environmental and public health (Magnoli et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-amino-1-(2,3-dichlorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQHXQLXWKKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

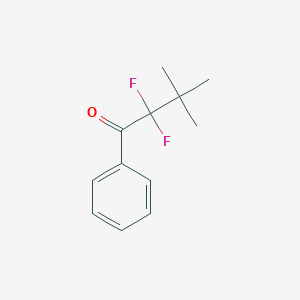

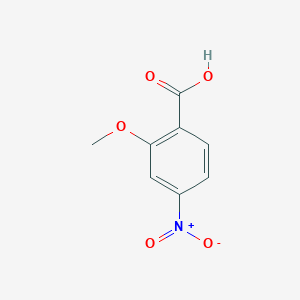

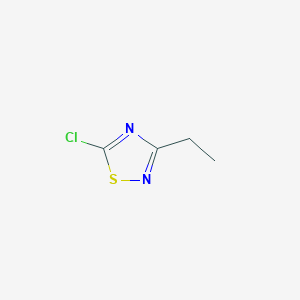

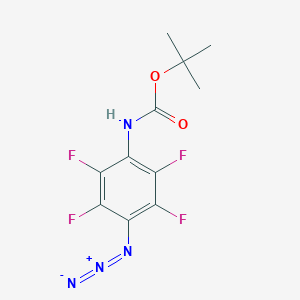

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)